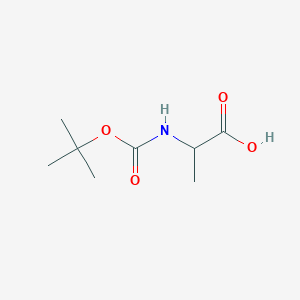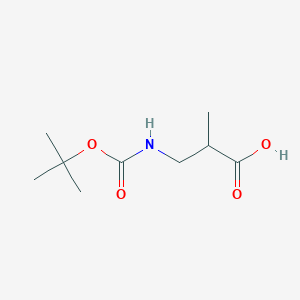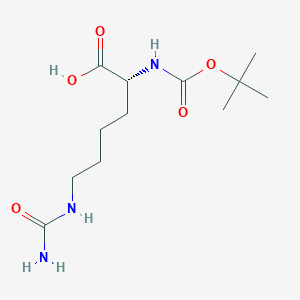
(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid
Übersicht
Beschreibung
“®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is a compound with the molecular formula C9H17NO4 . It is also known by other names such as BOC-D-ABU-OH, ®-N-Boc-2-aminobutyric acid, and (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular weight of “®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is 203.24 g/mol . Its structure includes a butanoic acid backbone with an amino group that is protected by a tert-butoxycarbonyl (Boc) group .
Chemical Reactions Analysis
The compound has been used in the synthesis of dipeptides . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Physical And Chemical Properties Analysis
“®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation of Enamines : This compound has been utilized in the asymmetric hydrogenation of enamine esters, leading to the synthesis of beta-amino acid pharmacophores with high enantiomeric excess (Kubryk & Hansen, 2006).
Neuroexcitant Synthesis : It's also been used in synthesizing enantiomers of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of another neuroexcitant, AMPA (Pajouhesh et al., 2000).
Collagen Cross-Links : Its derivatives are key intermediates in preparing collagen cross-links, crucial for biomedical applications like tissue engineering (Adamczyk, Johnson, & Reddy, 1999).
Synthesis of Biotin Intermediate : It serves as an intermediate in synthesizing Biotin, a water-soluble vitamin essential for the metabolic cycle and biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Synthesis of Microsporin B : This compound is used to prepare key fragments of microsporin B, an unusual amino acid residue crucial in synthetic chemistry (Swaroop et al., 2014).
Amino Acid-Based Polyacetylenes : It is a building block in synthesizing amino acid-derived acetylene monomers, leading to novel polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).
Solid-Phase Synthesis of Peptide α-Carboxamides : This compound is used as a handle in the solid-phase synthesis of peptide α-carboxamides, showing potential in peptide and protein engineering (Gaehde & Matsueda, 1981; Gaehde & Matsueda, 2009).
Chiral Analysis by Mass Spectrometry : It's involved in the chiral analysis of amino acids using electrospray ionization mass spectrometry, offering advancements in analytical chemistry (Yao et al., 2000).
N-tert-Butoxycarbonylation of Amines : The compound plays a role in the N-tert-butoxycarbonylation of amines, a crucial reaction in organic synthesis and drug development (Heydari et al., 2007).
Infrared Spectroscopy : It's studied in infrared spectroscopy to understand the behavior of amino acids at different temperatures, aiding in the understanding of molecular structures (Bruyneel & Zeegers-Huyskens, 2000).
Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation : This compound is utilized in developing modular dipeptide-analogue ligands for catalysis in enantioselective transfer hydrogenation of ketones, important in pharmaceuticals (Pastor, Vaestilae, & Adolfsson, 2003).
Conformational Analysis in Crystal Structures : The compound is used in studying the crystal and molecular structures of amino acid derivatives, contributing to the field of crystallography and material science (Cetina et al., 2003).
Control of Helical Sense in Polymers : It's used in the copolymerization of chiral amino acid-based N-propargylamides, controlling the helical sense of polymers, which has implications in materials science and nanotechnology (Zhao, Sanda, & Masuda, 2004).
Wirkmechanismus
Zukünftige Richtungen
The use of “®-2-((tert-Butoxycarbonyl)amino)butanoic acid” and similar compounds in the synthesis of dipeptides represents a promising area of research . Further studies could explore the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of other commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFVIPIQXAIUAY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373149 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45121-22-0 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















